

# Recombinant CCL27 Protein: A Technical Guide to Stability and Storage

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Compound of Interest		
Compound Name:	CCL27	
Cat. No.:	B1577586	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of recombinant **CCL27** protein. Adherence to these guidelines is critical for maintaining the protein's biological activity and ensuring the reproducibility of experimental results.

## Frequently Asked Questions (FAQs)

1. How should I store lyophilized recombinant CCL27 protein?

Lyophilized **CCL27** protein is stable for up to 12 months when stored at -20°C to -80°C.[1][2] For shorter periods, some manufacturers suggest that it is stable for three weeks at room temperature, though desiccated storage below -18°C is recommended.[3]

2. What is the best way to reconstitute lyophilized **CCL27**?

It is recommended to briefly centrifuge the vial before opening to ensure the entire lyophilized pellet is at the bottom.[4] Reconstitute the protein in sterile, deionized water or a recommended buffer such as sterile PBS to a concentration of 0.1-1.0 mg/mL.[4]

3. How should I store the reconstituted **CCL27** solution?

For short-term storage, the reconstituted protein can be kept at 4-8°C for up to one week.[5] For long-term storage, it is advisable to add a cryoprotectant like glycerol (at a final



concentration of 5-50%) and aliquot the solution into single-use volumes to be stored at -20°C or -80°C.[4][5] This will help to avoid repeated freeze-thaw cycles.

4. Why is it important to avoid repeated freeze-thaw cycles?

Repeatedly freezing and thawing a protein solution can lead to denaturation and aggregation, which results in a loss of biological activity. Each freeze-thaw cycle can cause a significant decrease in the concentration of active protein. For instance, a study on the chemokine MCP-1/CCL2 showed that a second freeze-thaw cycle can result in a loss of approximately 50% of the protein.

5. Can I store reconstituted CCL27 at -20°C?

Yes, reconstituted **CCL27** can be stored at -20°C, especially for long-term storage. However, -80°C is often preferred to better preserve protein integrity over extended periods.

6. What buffers are suitable for storing recombinant **CCL27**?

Many suppliers provide **CCL27** lyophilized from a phosphate-buffered saline (PBS) solution at a neutral pH.[1] Some formulations may also include stabilizers like trehalose and mannitol.[2] When reconstituting, sterile PBS is a common choice. The optimal buffer may depend on the specific application.

7. What is the expected shelf life of recombinant **CCL27**?

The shelf life of lyophilized **CCL27** is generally up to 12 months when stored at -20°C to -80°C. [2] Once reconstituted, the protein is stable for about one week at 4-8°C and for several months at -20°C to -80°C, particularly when aliquoted to avoid freeze-thaw cycles.[5]

## **Troubleshooting Guide**



Issue	Possible Cause(s)	Recommended Solution(s)
Reduced or no biological activity	1. Improper storage temperature.2. Multiple freeze-thaw cycles.3. Protein degradation due to contamination.4. Incorrect reconstitution.	1. Ensure the protein has been stored at the recommended temperature (-20°C to -80°C for long-term).2. Aliquot the reconstituted protein into single-use vials to minimize freeze-thaw cycles.3. Use sterile buffers and aseptic techniques during handling.4. Verify the reconstitution protocol and the concentration of the stock solution.
Protein precipitation upon reconstitution	<ol> <li>Incorrect buffer or pH.2.</li> <li>High protein concentration.3.</li> <li>Vigorous shaking during reconstitution.</li> </ol>	1. Ensure the reconstitution buffer is appropriate and at the correct pH.2. Reconstitute to the recommended concentration range (e.g., 0.1-1.0 mg/mL).3. Gently agitate or swirl the vial to dissolve the protein; avoid vortexing.
Inconsistent experimental results	Variability in protein activity between aliquots.2.  Degradation of the protein over time.	1. Use freshly thawed aliquots for each experiment.2. Perform a quality control check on the protein's activity using a bioassay if it has been stored for an extended period.

## **Stability and Storage Data Summary**

While specific quantitative stability data for recombinant **CCL27** is not readily available in the public domain, the following table summarizes the general storage recommendations from various suppliers. It is important to always refer to the product-specific datasheet for the most accurate information.



Form	Storage Temperature	Duration	Key Recommendations
Lyophilized	-20°C to -80°C	Up to 12 months[2]	Store in a desiccated environment.
Room Temperature	Up to 3 weeks (not recommended for long term)[3]	For short-term shipping or temporary storage.	
Reconstituted	4°C to 8°C	Up to 1 week[5]	For immediate or short-term use.
-20°C to -80°C	Up to 6 months[5]	Aliquot to avoid freeze-thaw cycles. The addition of a carrier protein (e.g., 0.1% BSA) or a cryoprotectant (e.g., glycerol) is recommended for long-term storage.[4]	

## **Experimental Protocols**Assessment of Protein Integrity by SDS-PAGE

Objective: To visually assess the purity and integrity of the recombinant CCL27 protein.

#### Materials:

- Recombinant CCL27 protein sample
- SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)
- Polyacrylamide gels (appropriate percentage for a ~10-12 kDa protein)



- Running buffer (e.g., Tris-Glycine-SDS)
- Protein molecular weight standards
- Coomassie Brilliant Blue or silver stain
- Electrophoresis apparatus and power supply

#### Procedure:

- Prepare the protein sample by diluting it in SDS-PAGE loading buffer.
- Heat the sample at 95-100°C for 5-10 minutes to denature the protein.
- Load the denatured protein sample and molecular weight standards into the wells of the polyacrylamide gel.
- Run the gel in the electrophoresis apparatus using the appropriate running buffer and voltage until the dye front reaches the bottom of the gel.
- Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
- Destain the gel and analyze the results. A single band at the expected molecular weight
   (~10.1 kDa for mature human CCL27) indicates high purity.[1] The presence of additional
   bands may indicate degradation or impurities.

### **Confirmation of Protein Identity by Western Blot**

Objective: To confirm the identity of the recombinant CCL27 protein using a specific antibody.

#### Materials:

- SDS-PAGE gel with separated protein samples
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibody specific for CCL27
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blot imaging system

#### Procedure:

- Perform SDS-PAGE as described above.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
- Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with the primary anti-CCL27 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system. A
  band at the correct molecular weight confirms the identity of the protein.

## Assessment of Biological Activity by Chemotaxis Bioassay

Objective: To determine the biological activity of recombinant **CCL27** by measuring its ability to induce the migration of cells expressing the CCR10 receptor.



#### Materials:

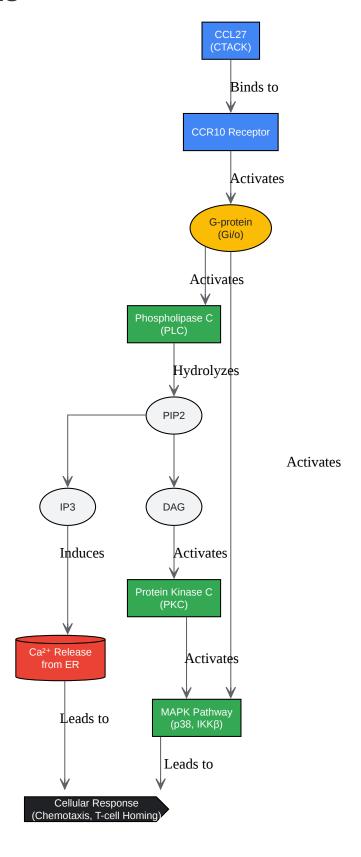
- Recombinant CCL27 protein
- CCR10-expressing cells (e.g., transfected BaF3 cells or human peripheral blood lymphocytes)[4][6]
- Transwell migration plates (with appropriate pore size)
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Chemotaxis buffer
- · Cell counting solution or flow cytometer

#### Procedure:

- Prepare a series of dilutions of the recombinant CCL27 protein in assay medium.
- Add the CCL27 dilutions to the lower chambers of the Transwell plate. Add assay medium without CCL27 to the negative control wells.
- Resuspend the CCR10-expressing cells in assay medium at the desired concentration.
- Add the cell suspension to the upper chambers (inserts) of the Transwell plate.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 2-4 hours).
- After incubation, carefully remove the inserts.
- Quantify the number of cells that have migrated to the lower chamber using a cell counting method or a flow cytometer.
- Plot the number of migrated cells against the concentration of CCL27 to determine the EC50 (the concentration that induces 50% of the maximal response). A typical effective concentration range for chemotaxis is 10-100 ng/mL.[4][6]



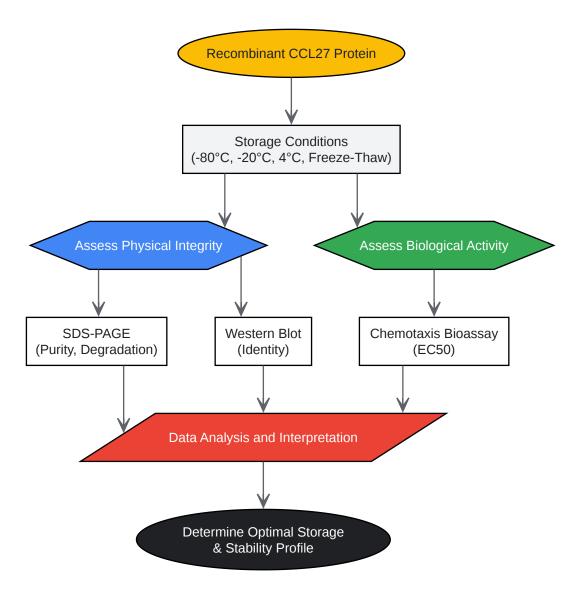
## **Visualizations**



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Caption: CCL27 Signaling Pathway.



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Caption: Experimental Workflow for Protein Stability Assessment.

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